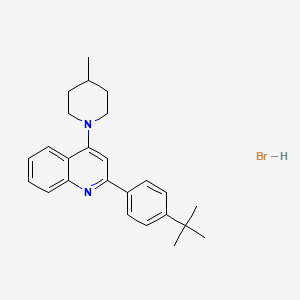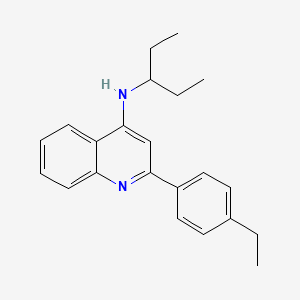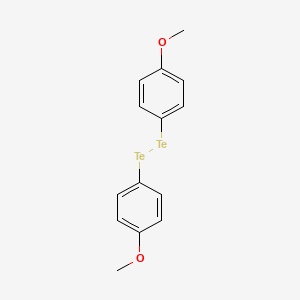
p-Methylbenzylidene-(3-nitrophenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methylbenzylidene-(3-nitrophenyl)-amine: is an organic compound that belongs to the class of aromatic amines This compound features a benzylidene group substituted with a methyl group at the para position and a nitrophenyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene-(3-nitrophenyl)-amine typically involves the condensation reaction between p-methylbenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Methylbenzylidene-(3-nitrophenyl)-amine can undergo oxidation reactions to form corresponding nitro and imine derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Nitro and imine derivatives.
Reduction: Amino derivatives.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-Methylbenzylidene-(3-nitrophenyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can interact with specific enzymes and inhibit their activity, making it useful in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.
Mecanismo De Acción
The mechanism of action of p-Methylbenzylidene-(3-nitrophenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
p-Methylbenzylidene-(4-nitrophenyl)-amine: Similar structure but with the nitro group at the para position.
p-Methylbenzylidene-(2-nitrophenyl)-amine: Similar structure but with the nitro group at the ortho position.
p-Methylbenzylidene-(3-aminophenyl)-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: p-Methylbenzylidene-(3-nitrophenyl)-amine is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from its isomers.
Propiedades
Número CAS |
93431-48-2 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-7-12(8-6-11)10-15-13-3-2-4-14(9-13)16(17)18/h2-10H,1H3 |
Clave InChI |
MTKMJIIIUICKAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)

![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)








